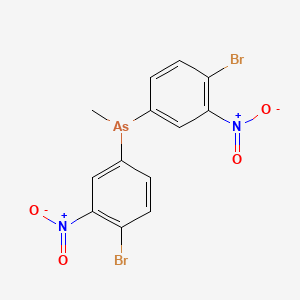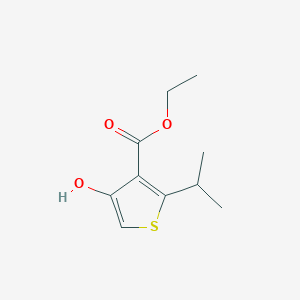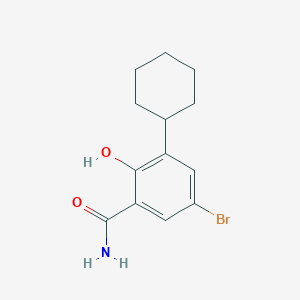
Silanediamine, 1,1-dichloro-N,N,N',N'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl-: is a chemical compound with the molecular formula C₄H₁₂Cl₂N₂Si and a molecular weight of 187.143 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- typically involves the reaction of tetramethylsilane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative .
Applications De Recherche Scientifique
Chemistry: In chemistry, Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties .
Mécanisme D'action
The mechanism by which Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- exerts its effects involves the interaction of its functional groups with various molecular targets. The chlorine atoms can participate in substitution reactions, while the silicon-nitrogen bonds provide stability and reactivity under specific conditions .
Comparaison Avec Des Composés Similaires
- Silanediamine, 1,1-dichloro-N,N,N’,N’-tetraethyl-
- Silanediamine, 1,1-dichloro-N,N,N’,N’-tetrapropyl-
Comparison: Compared to its similar compounds, Silanediamine, 1,1-dichloro-N,N,N’,N’-tetramethyl- is unique due to its specific structural arrangement and reactivity. The presence of tetramethyl groups provides distinct steric and electronic properties, making it suitable for specific applications in synthetic chemistry and material science .
Propriétés
Numéro CAS |
13328-30-8 |
|---|---|
Formule moléculaire |
C4H12Cl2N2Si |
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
N-[dichloro(dimethylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12Cl2N2Si/c1-7(2)9(5,6)8(3)4/h1-4H3 |
Clé InChI |
IBYYZDHAJZICKQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[Si](N(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


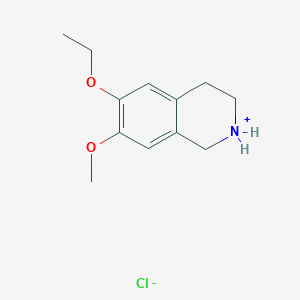

![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
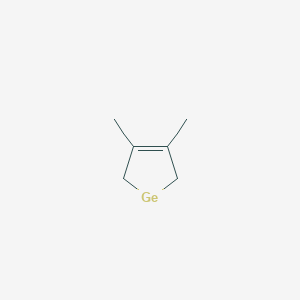

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
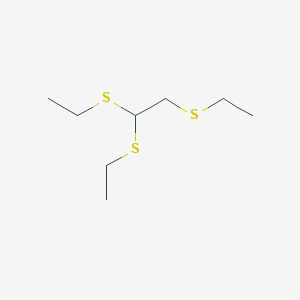
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
